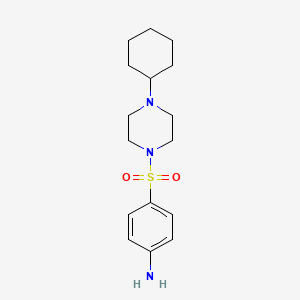
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline, also known as Sildenafil, is a pharmaceutical compound that is commonly used to treat erectile dysfunction and pulmonary arterial hypertension. However, its potential applications in scientific research go beyond its current clinical use.
作用機序
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline increases the levels of cGMP, which leads to smooth muscle relaxation and increased blood flow, resulting in its clinical use for erectile dysfunction and pulmonary arterial hypertension.
Biochemical and Physiological Effects:
Aside from its clinical effects, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce oxidative stress. It has also been found to improve mitochondrial function and increase energy metabolism.
実験室実験の利点と制限
One advantage of using 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline in lab experiments is its well-established synthesis method and availability. It is also relatively stable and has a long shelf life. However, its clinical use for erectile dysfunction and pulmonary arterial hypertension may limit its use in certain experiments due to potential confounding factors.
将来の方向性
There are various potential future directions for the use of 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline in scientific research. It could be further explored as a treatment for cancer and multiple sclerosis, and its potential cognitive enhancing and antidepressant effects could be further investigated. Additionally, its anti-inflammatory and antioxidant properties could be explored for potential use in treating various diseases associated with inflammation and oxidative stress. Furthermore, its potential use as a treatment for mitochondrial dysfunction and energy metabolism disorders could also be explored.
In conclusion, 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has potential applications in scientific research beyond its current clinical use. Its well-established synthesis method and availability, as well as its various biochemical and physiological effects, make it a promising compound for further investigation. Its potential future directions in research include its use as a treatment for cancer, multiple sclerosis, cognitive enhancement, depression, inflammation, oxidative stress, mitochondrial dysfunction, and energy metabolism disorders.
合成法
The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline involves the reaction of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine with sodium sulfonate in the presence of a base. The resulting compound is then purified through recrystallization. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
科学的研究の応用
4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has been found to have potential applications in scientific research beyond its clinical use. Studies have shown that it can inhibit the growth of cancer cells, and it has been explored as a potential treatment for multiple sclerosis. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for depression.
特性
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWGCXDSQEOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

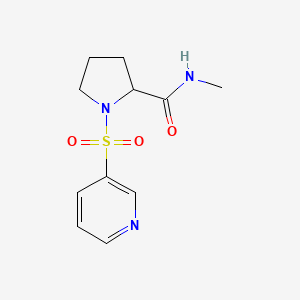
![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)

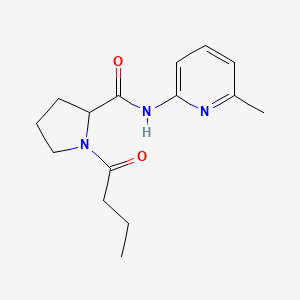

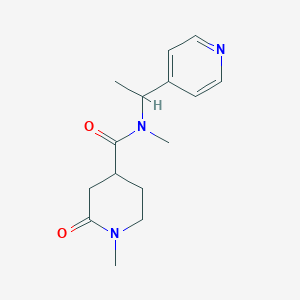
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)
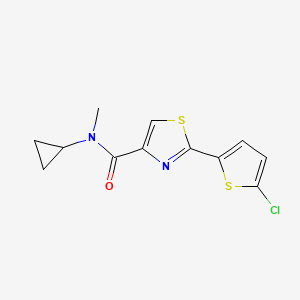
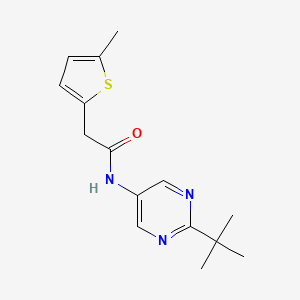
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
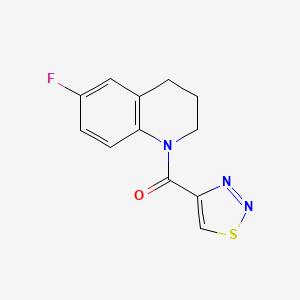

![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)